![molecular formula C12H15N5O2S B5770038 isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate CAS No. 676579-17-2](/img/structure/B5770038.png)
isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Overview
Description
Isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, also known as IPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IPTA is a triazole-based molecule that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been reported that this compound exerts its biological activity by inhibiting the activity of enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been reported to have biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis. This compound has also been reported to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. This compound has been reported to modulate the immune response by inhibiting the production of cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
Isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for lab experiments. This compound is easy to synthesize using different methods, and it is stable under normal laboratory conditions. This compound has been reported to have good solubility in organic solvents such as DMSO and DMF, which makes it easy to handle in lab experiments. However, this compound has some limitations for lab experiments. This compound has been reported to have low water solubility, which limits its application in biological assays that require aqueous solutions. This compound has also been reported to have poor membrane permeability, which limits its application in cell-based assays.
Future Directions
Isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several potential future directions. One of the future directions is the development of this compound as a therapeutic agent for the treatment of cancer and viral infections. Another future direction is the exploration of the structure-activity relationship of this compound to identify more potent and selective analogs. The development of new synthetic methods for this compound and its analogs is also a potential future direction. The application of this compound in other fields of scientific research such as material science and catalysis is also a potential future direction.
Conclusion
In conclusion, this compound is a triazole-based molecule that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and it has been reported to have antifungal, antibacterial, antitumor, and antiviral activities. This compound exerts its biological activity by inhibiting the activity of enzymes such as thymidylate synthase and dihydrofolate reductase. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, including the development of this compound as a therapeutic agent and the exploration of its structure-activity relationship.
Synthesis Methods
Isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be synthesized using different methods, including the one-pot synthesis method and the two-step synthesis method. The one-pot synthesis method involves the reaction of 4-amino-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The two-step synthesis method involves the preparation of 4-amino-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol, followed by the reaction of the thiol with isopropyl chloroacetate in the presence of a base. Both methods have been reported to yield this compound in good to excellent yields.
Scientific Research Applications
Isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been reported to have potential applications in various fields of scientific research. One of the areas where this compound has been extensively studied is in the field of medicinal chemistry. This compound has been reported to have antifungal, antibacterial, antitumor, and antiviral activities. This compound has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to inhibit the replication of HIV-1 in vitro.
properties
IUPAC Name |
propan-2-yl 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)13)9-5-3-4-6-14-9/h3-6,8H,7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQJZQRVFKINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328033 | |
Record name | propan-2-yl 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663343 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
676579-17-2 | |
Record name | propan-2-yl 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL ((4-AMINO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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